molecular formula C21H16Cl2N2O2 B5146499 N-(2,4-dichlorophenyl)-4-[(2-phenylacetyl)amino]benzamide

N-(2,4-dichlorophenyl)-4-[(2-phenylacetyl)amino]benzamide

Cat. No.: B5146499
M. Wt: 399.3 g/mol
InChI Key: DJFFRMHRIDPSJF-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-[(2-phenylacetyl)amino]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and material science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-[(2-phenylacetyl)amino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloroaniline and 4-aminobenzamide.

    Acylation Reaction: The 2,4-dichloroaniline undergoes an acylation reaction with phenylacetyl chloride to form 2,4-dichlorophenyl-2-phenylacetamide.

    Coupling Reaction: The intermediate product is then coupled with 4-aminobenzamide under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-[(2-phenylacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary widely depending on the desired product and the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-[(2-phenylacetyl)amino]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)-4-aminobenzamide: Similar structure but lacks the phenylacetyl group.

    N-(2,4-dichlorophenyl)-4-(acetylamino)benzamide: Similar structure with an acetyl group instead of a phenylacetyl group.

Uniqueness

N-(2,4-dichlorophenyl)-4-[(2-phenylacetyl)amino]benzamide is unique due to the presence of both the 2,4-dichlorophenyl and phenylacetyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-[(2-phenylacetyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O2/c22-16-8-11-19(18(23)13-16)25-21(27)15-6-9-17(10-7-15)24-20(26)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFFRMHRIDPSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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